molecular formula C23H23N3O3 B12787588 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione CAS No. 83532-78-9

2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12787588
CAS No.: 83532-78-9
M. Wt: 389.4 g/mol
InChI Key: GMLHFCVCADYDMY-UHFFFAOYSA-N
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Description

Overview of Isoindole and Quinoline Derivatives in Modern Chemistry

Isoindole derivatives, characterized by a benzene ring fused to a five-membered nitrogen-containing ring, have emerged as critical scaffolds in drug discovery due to their structural versatility and bioactivity. The 1,3-dioxo-isoindole moiety, as seen in this compound, is particularly notable for its electron-withdrawing properties, which enhance stability and intermolecular interactions. These derivatives exhibit broad-spectrum antimicrobial activity, with recent studies highlighting their efficacy against multidrug-resistant Staphylococcus aureus and Escherichia coli strains.

Quinoline derivatives, conversely, are renowned for their role in antimalarial therapeutics, exemplified by quinine and chloroquine. The 6-methoxy-8-aminoquinoline subunit in this compound introduces a sterically hindered aromatic system capable of intercalating with biomolecular targets such as DNA or heme aggregates in Plasmodium parasites. The methoxy group at position 6 enhances lipophilicity, potentially improving blood-brain barrier penetration.

The conjugation of isoindole and quinoline moieties through a pentylamino linker in this compound represents a deliberate strategy to merge two pharmacologically active domains. This design leverages the quinoline subunit’s targeting capabilities with the isoindole’s propensity for enzyme inhibition, creating a bifunctional agent with potential dual mechanisms of action.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula C$${23}$$H$${23}$$N$${3}$$O$${3}$$
Molecular Weight 389.447 g/mol
SMILES Notation COc1cc(NC(C)CCCN2C(=O)c3ccccc3C2=O)c4ncccc4c1
Topological Polar Surface Area 84.3 Ų

Historical Context and Discovery of the Compound

First reported in the late 20th century, this compound’s synthesis reflects advancements in heterocyclic coupling techniques. The CAS registry number 83532-78-9 formalizes its identity, while its structural elucidation involved nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The synthetic pathway likely employs a multi-step approach:

  • Functionalization of 6-methoxy-8-aminoquinoline via nucleophilic substitution
  • Alkylation of isoindole-1,3-dione with a bromopentyl intermediate
  • Final coupling through amide bond formation or nucleophilic amine attack

This methodology aligns with established quinoline modification strategies, such as the Gould-Jacobs cyclization for quinoline core assembly, combined with isoindole derivatization techniques documented in antimicrobial studies.

Rationale for Academic Investigation

Three compelling factors drive research into this compound:

  • Structural Novelty : The unprecedented combination of 6-methoxy-8-aminoquinoline with a 1,3-dioxoisoindole system creates a unique electronic profile. The electron-deficient isoindole ring may facilitate π-π stacking with aromatic residues in target enzymes, while the quinoline’s basic nitrogen could enable protonation-dependent cellular uptake.
  • Antimicrobial Resistance Crisis : With rising multidrug-resistant infections, hybrid molecules targeting multiple bacterial pathways offer therapeutic advantages. The isoindole moiety’s documented inhibition of DNA gyrase combined with quinoline’s intercalation properties suggests potential synergistic activity against resistant pathogens.
  • Parasitic Disease Applications : Quinoline-isoindole hybrids have demonstrated enhanced antimalarial activity compared to parent compounds in recent studies. For instance, analogous structures showed IC$$_{50}$$ values of 0.097 µM against chloroquine-resistant Plasmodium falciparum, outperforming chloroquine itself.

Scope and Objectives of the Research

Current investigations prioritize three objectives:

  • Synthetic Optimization : Developing scalable routes using green chemistry principles, potentially employing microwave-assisted synthesis to improve yields of the pentyl-linked hybrid.
  • Structure-Activity Relationship (SAR) Analysis : Systematic modification of the pentyl linker length, quinoline substituents (e.g., replacing methoxy with ethoxy groups), and isoindole substitution patterns to map pharmacophoric requirements.
  • Mechanistic Studies : Elucidating target engagement through:
    • Molecular docking with Plasmodium dihydrofolate reductase
    • Fluorescence quenching experiments with heme aggregates
    • Bacterial topoisomerase IV inhibition assays

Preliminary computational models suggest the quinoline moiety binds to heme crystals in malaria parasites, while the isoindole component may inhibit Staphylococcus aureus enoyl-ACP reductase.

Relevance to Contemporary Chemical and Biological Research

This compound intersects three critical research frontiers:

  • Combating Antimicrobial Resistance : Hybrid molecules that simultaneously target bacterial DNA replication (via topoisomerase inhibition) and membrane integrity (through heme-disruptive mechanisms) could circumvent existing resistance pathways.
  • Targeted Drug Design : The molecule’s modular architecture permits rational optimization. For example, introducing fluorine at the quinoline C5 position could enhance blood-brain barrier penetration for CNS infections, while replacing the pentyl linker with polyethylene glycol chains might improve aqueous solubility.
  • Chemical Biology Tools : Fluorescent derivatives could be developed by incorporating dansyl groups at the isoindole nitrogen, enabling real-time tracking of drug distribution in Plasmodium-infected erythrocytes.

Properties

IUPAC Name

2-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15(25-20-14-17(29-2)13-16-8-5-11-24-21(16)20)7-6-12-26-22(27)18-9-3-4-10-19(18)23(26)28/h3-5,8-11,13-15,25H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHFCVCADYDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)NC3=C4C(=CC(=C3)OC)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83532-78-9
Record name 2-((4RS)-4-((6-Methoxyquinolin-8-yl)amino)pentyl)-1H-isoindole-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083532789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4RS)-4-((6-METHOXYQUINOLIN-8-YL)AMINO)PENTYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95JJ4836CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the reaction of 6-methoxy-8-quinolineamine with a suitable alkylating agent to introduce the pentyl chain. This intermediate is then reacted with phthalic anhydride to form the isoindole-1,3-dione core .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline N-oxides, while reduction of the isoindole-1,3-dione core can produce isoindoline derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that isoindole compounds, including 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione, exhibit promising anticancer properties. These compounds can act as inhibitors of tankyrases, enzymes involved in the regulation of cellular processes related to cancer progression. In vitro studies have shown that certain derivatives can effectively inhibit the catalytic activity of tankyrases, potentially leading to new therapeutic strategies for cancers resistant to conventional treatments .

Targeted Drug Delivery

The compound's structure allows for modifications that can enhance its delivery to specific tissues or cells. By conjugating it with targeting moieties, researchers aim to develop targeted therapies that minimize side effects and improve treatment efficacy in conditions such as cancer and autoimmune diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biological pathways. For example, it has shown potential in inhibiting poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This inhibition can sensitize cancer cells to chemotherapy by preventing their recovery from DNA damage .

Antimicrobial Properties

Preliminary studies suggest that isoindole derivatives may possess antimicrobial properties. The mechanism involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, making them potential candidates for developing new antibiotics .

Case Study 1: Tankyrase Inhibition

A study conducted on various isoindole derivatives demonstrated that modifications to the quinoline moiety significantly enhanced tankyrase inhibition. The best-performing compounds showed IC50 values in the nanomolar range against tankyrase enzymes, indicating strong inhibitory activity .

Case Study 2: Anticancer Efficacy

In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The isoindole-1,3-dione core can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Quinoline Substituents

The target compound’s activity is highly sensitive to substituents on the quinoline ring. For example:

  • Compound 35 (target compound): Features a 6-methoxy-8-aminoquinoline group. Its lack of electron-withdrawing groups correlates with inactivity as a skin sensitizer due to reduced electrophilic reactivity with nucleophilic proteins .
  • Compound 278: Contains a 6-methoxy-8-nitroquinoline group. The nitro group’s electron-withdrawing nature enhances electrophilicity, making it a potent skin sensitizer .
  • C₃₉H₅₇N₅O₄ (): Differs by additional 5-butoxy and 4-ethyl groups on the quinoline ring. These hydrophobic substituents likely improve membrane permeability but may reduce aqueous solubility .

Table 1: Substituent Effects on Quinoline-Based Analogues

Compound Quinoline Substituents Key Functional Groups Biological Activity Reference
Target Compound (35) 6-methoxy, 8-amino Amino-pentyl, isoindole-dione Inactive (non-sensitizer)
Compound 278 6-methoxy, 8-nitro Nitroquinoline Active (skin sensitizer)
C₃₉H₅₇N₅O₄ () 5-butoxy, 4-ethyl, 6-methoxy Extended alkyl chains Not reported (RUO)
Isoindole-1,3-dione Derivatives with Heterocyclic Linkages

Replacing the quinoline core with other heterocycles significantly alters activity:

  • 2-[4-(4-Chlorophthalazin-1-yl)phenyl]-isoindole-1,3-dione (Compound 3, ): Features a chlorophthalazine moiety. The chlorine atom enhances reactivity, enabling further derivatization (e.g., methoxy or azide substitutions) for antitumor applications .
  • Tetrazolo-phthalazine derivatives (Compound 5, ): Exhibit antitumor activity in vitro, likely due to the tetrazole ring’s ability to mimic carboxylic acid bioisosteres .
  • 5,6-Dichloro-2-(quinolin-8-yl)isoindole-1,3-dione (): The dichloro substitution on the isoindole-dione ring increases hydrophobicity and may enhance π-π stacking in crystal structures .

Table 2: Comparison of Heterocyclic Isoindole-dione Derivatives

Compound Core Heterocycle Key Modifications Reported Activity Reference
Target Compound Quinoline 6-methoxy, pentylamino linker Non-sensitizing (RUO)
Compound 3 () Phthalazine 4-chloro substituent Antitumor precursor
Compound 5 () Phthalazine Tetrazole ring Antitumor
Compound Quinoline 5,6-dichloro isoindole-dione Crystallographic stability
Physicochemical and Electronic Properties
  • Electron-Deficient vs. Electron-Rich Systems: The target compound’s 8-amino group donates electrons, reducing quinoline’s electrophilicity compared to nitro-substituted analogues. This explains its inactivity in skin sensitization assays .
  • Chain Length and Flexibility: The pentylamino linker in the target compound balances flexibility and steric hindrance, whereas shorter chains (e.g., butyl in derivatives) may limit binding to macromolecular targets .
  • Hydrogen Bonding: The isoindole-dione moiety’s carbonyl groups facilitate hydrogen bonding, a feature shared with antimicrobial phthalazinone derivatives () .

Biological Activity

2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 83532-78-9, is a compound with significant potential in various biological applications. Its structure incorporates a quinoline moiety, which is known for its diverse pharmacological properties. This article will explore the biological activities associated with this compound, including its interactions with various biological targets, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O. The compound features an isoindole backbone linked to a quinoline derivative, suggesting potential interactions with biological systems through multiple mechanisms.

1. Serotonin Receptor Interaction

Research indicates that compounds derived from isoindole structures can exhibit significant binding affinities for serotonin receptors (5-HTR). A study demonstrated that modifications in the alkylamino substituents of isoindole derivatives impact their affinity for these receptors. Specifically, compounds with longer alkyl chains showed enhanced activity, suggesting that this compound may also interact favorably with serotonin receptors .

2. Phosphodiesterase Inhibition

The compound has been evaluated for its inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE10A. PDE inhibitors are crucial in treating various neurological disorders and have shown promise in enhancing cognitive functions. In vitro studies have indicated that certain isoindole derivatives can inhibit PDE10A effectively, which may extend to our compound of interest .

3. Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties. Isoindole derivatives have been linked to moderate activity against both Gram-positive and Gram-negative bacteria. This activity is particularly relevant in the context of rising antibiotic resistance .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Serotonin Receptor BindingModulation of neurotransmitter systems
PDE10A InhibitionCognitive enhancement
Antimicrobial EffectsInhibition of bacterial growth

Case Study: Antimicrobial Efficacy

In a study examining various isoindole derivatives, it was found that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential as an alternative therapeutic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding modes of this compound with its target enzymes. These studies suggest that the compound can fit well into the active sites of PDE10A and serotonin receptors, supporting its potential as a therapeutic agent in neurological disorders and mood regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with phthalic anhydride derivatives and functionalizing the quinoline moiety. A common approach involves coupling 6-methoxy-8-aminoquinoline with a pentyl-linked isoindole-dione precursor using POCl₃/PCl₅ as activating agents for amide bond formation . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol for high-purity yields.

Q. How is the structural confirmation of this compound performed post-synthesis?

  • Methodological Answer : Structural elucidation combines spectroscopic techniques:

  • IR spectroscopy identifies carbonyl stretches (1,700–1,750 cm⁻¹) for the isoindole-dione and quinoline rings .
  • ¹H/¹³C NMR resolves the methoxy group (δ ~3.8 ppm), quinoline protons (δ 7.5–8.5 ppm), and pentyl chain integration .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to achieve >98% purity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the quinoline and isoindole-dione moieties?

  • Methodological Answer :

  • Synthesize analogs with substitutions on the quinoline (e.g., halogenation at position 5) or modified alkyl chain lengths.
  • Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
  • Correlate activity with steric/electronic properties via computational modeling (e.g., DFT for charge distribution) .
  • Compare with structurally related N-quinolyl phthalimides, which show varied bioactivity based on substituent positioning .

Q. How to resolve contradictions in reported antimicrobial activity data for similar isoindole-dione derivatives?

  • Methodological Answer :

  • Assay standardization : Ensure consistent MIC (minimum inhibitory concentration) protocols (e.g., CLSI guidelines) and control strains.
  • Solubility optimization : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Mechanistic follow-up : Perform time-kill assays and resistance induction studies to distinguish bacteriostatic vs. bactericidal effects .

Q. What strategies are effective in improving the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl or carboxyl) on the pentyl chain to enhance aqueous solubility .
  • Metabolic stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites (e.g., quinoline N-oxidation) .
  • Prodrug approaches : Acetylate the amino group for improved oral bioavailability .

Q. How to analyze electronic and optical properties for material science applications?

  • Methodological Answer :

  • UV-Vis spectroscopy : Measure λmax in DMSO to assess π-π* transitions in the quinoline-isoindole system.
  • Cyclic voltammetry : Determine HOMO/LUMO levels using a three-electrode system (Ag/AgCl reference) .
  • Single-crystal XRD : Resolve π-stacking interactions and charge-transfer behavior, as demonstrated for N-quinolyl phthalimides .

Data Contradiction Analysis

Q. How to address discrepancies in toxicity profiles across different studies?

  • Methodological Answer :

  • Tiered toxicity testing : Start with in vitro cytotoxicity (MTT assay on HEK293 cells), then progress to in vivo acute toxicity (OECD 423 guidelines).
  • Species-specific metabolism : Compare hepatocyte viability across human, rat, and mouse models to identify metabolic activation differences .
  • Regulatory alignment : Cross-reference with EU CLP classifications (e.g., R52/53 for aquatic toxicity) to validate environmental risk assessments .

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